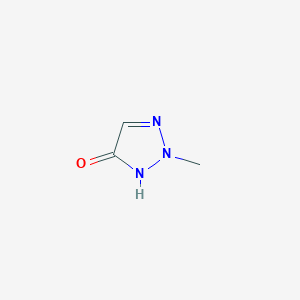

2-methyl-1H-triazol-5-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-4-2-3(7)5-6/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRBPCARFVQYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1NC(=O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Triazolone Scaffold Research

The journey of the triazole ring system in chemistry is a fascinating narrative of discovery and innovation. The 1,2,4-triazole (B32235) nucleus, a key structural feature of many bioactive compounds, has been the subject of extensive research for decades. Early synthetic methods, such as the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for accessing this versatile scaffold. scispace.com These classical methods involved the condensation of amides with acyl hydrazides or hydrazines with diacylamines, respectively. scispace.com

Over the years, the synthetic toolbox for creating triazole derivatives has expanded significantly. The advent of "click chemistry," a concept introduced by a Nobel laureate, revolutionized the synthesis of 1,2,3-triazoles, a related isomer, and has indirectly influenced the broader field of triazole chemistry. nih.gov This concept emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. mdpi.com While not directly a "click" reaction, the principles of efficiency and atom economy have spurred the development of more sustainable and effective methods for synthesizing 1,2,4-triazolone systems as well.

The evolution of synthetic strategies has seen a shift towards greener and more efficient methodologies. mdpi.com Techniques such as microwave-assisted synthesis and ultrasound irradiation have been successfully employed to accelerate reaction times and improve yields of triazole derivatives. mdpi.combohrium.com For instance, microwave heating has been utilized in the one-pot synthesis of methylenebis(phenyl-1H-1,2,3-triazol-5-yl-1,3-thiazolidinones), demonstrating the power of modern techniques to create complex molecular architectures efficiently. bohrium.com

Current Research Landscape and Emerging Academic Trajectories for Triazolone Chemistry

Novel Approaches in 1H-Triazol-5-one Ring Construction

Recent research has focused on developing more efficient and versatile methods for building the 1,2,4-triazol-5-one (B2904161) ring system. These approaches move beyond classical methods to offer improvements in yield, substrate scope, and reaction conditions.

Cyclization Reactions and Precursor Design

The construction of the triazolone ring predominantly relies on the cyclization of carefully designed acyclic precursors. The choice of precursor is critical as it dictates the substitution pattern of the final heterocyclic product.

A common and effective strategy involves the cyclization of substituted semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives. For instance, acyl/aroyl substituted thiosemicarbazides can be synthesized by adding alkyl/aryl isothiocyanates to substituted hydrazides. These intermediates then undergo cyclization upon heating in a basic solution, such as aqueous sodium hydroxide (B78521), to form the corresponding 1,2,4-triazole-5-thione, which can be a precursor to the triazol-5-one. jrespharm.com This two-step, one-pot method has been shown to be superior to older methods that require isolation of the intermediate, reducing reaction times and solvent usage. jrespharm.com

Another versatile class of precursors are hydrazonoyl halides. These compounds can react with various nucleophiles to construct the triazole ring. For example, a 1,3-dipolar cycloaddition reaction between hydrazonoyl hydrochlorides and oximes, using triethylamine (B128534) as a base, yields 1,3,5-trisubstituted 1,2,4-triazoles in good yields. organic-chemistry.org

The synthesis of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones is another key route. These compounds are often prepared by reacting ethyl carbazate (B1233558) with ethyl imidate hydrochlorides, followed by cyclization with hydrazine (B178648) hydrate. scispace.com The resulting aminotriazolones are valuable intermediates for further functionalization. scispace.comresearchgate.net

Table 1: Examples of Precursors for 1,2,4-Triazol-5-one Synthesis

| Precursor Class | Reactants | Key Reaction Type | Resulting Product |

|---|---|---|---|

| Substituted Hydrazides | Hydrazide + Isothiocyanate | Addition, then Cyclization | 1,2,4-Triazole-5-thione |

| Hydrazonoyl Halides | Hydrazonoyl hydrochloride + Oxime | 1,3-Dipolar Cycloaddition | 1,3,5-Trisubstituted 1,2,4-triazole (B32235) |

| Ethyl Imidates | Ethyl imidate hydrochloride + Ethyl carbazate, then Hydrazine hydrate | Condensation, then Cyclization | 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one |

Multi-Component Reactions for Triazolone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comresearchgate.net Several MCRs have been developed for the synthesis of triazole and fused-triazole systems.

One such approach involves the three-component reaction of 1H-1,2,4-triazol-5-amine, various benzaldehydes, and a β-dicarbonyl compound like dimedone or ethyl acetoacetate. researchgate.netfrontiersin.org These reactions can be catalyzed by sustainable catalysts like bismuth loaded on fluorapatite (B74983) (Bi2O3/FAp) or metal-organic frameworks (MOFs) such as MIL-101(Cr), often under green conditions like room temperature or in eco-friendly solvents. researchgate.netfrontiersin.org For example, using Bi2O3/FAp as a catalyst in ethanol (B145695) at room temperature, a series of dihydro- curtin.edu.aursc.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives were synthesized in high yields (92-96%) and short reaction times (25-35 min). researchgate.net

Another MCR strategy enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, or pyrimidines in a single reactor. acs.org This highlights the power of MCRs to construct the core triazole ring with diverse substitutions in a streamlined fashion. While many MCRs lead to the 1,2,4-triazole ring, direct high-yield synthesis of the 2-methyl-1H-triazol-5-one specifically via MCR is less commonly reported, though the synthesis of its parent scaffold is well-established. organic-chemistry.orgacs.org

Catalyst-Mediated Pathways (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition, where applicable to triazolone precursors)

Catalyst-mediated pathways are central to modern organic synthesis, offering enhanced reaction rates, selectivity, and milder conditions. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," famously produces 1,2,3-triazoles, its principles and catalytic systems have influenced the broader synthesis of nitrogen heterocycles. beilstein-journals.orgresearchgate.netorganic-chemistry.org

For the synthesis of 1,2,4-triazoles, copper catalysts are also employed, but in different reaction types. For example, a copper-catalyzed reaction involving sequential N-C and N-N bond-forming oxidative couplings can produce 1,2,4-triazole derivatives under an air atmosphere. organic-chemistry.org This method is advantageous due to the use of readily available and inexpensive starting materials and catalysts. organic-chemistry.org

While CuAAC is specific to 1,2,3-triazoles, the development of precursors for triazolones can indirectly involve catalyst-mediated steps. For instance, a precursor molecule might contain a functional group installed via a metal-catalyzed cross-coupling reaction, which is then elaborated into the triazolone ring. The development of stable and efficient Cu(I) catalysts, sometimes generated in situ from Cu(II) salts or supported on polymers, has been a major driver of progress in this area. beilstein-journals.orgmdpi.comnih.gov These catalytic systems often function effectively in benign solvents, including water, aligning with green chemistry goals. acs.orgbohrium.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy use, and employ less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comprimescholars.com

Solvent-Free and Aqueous Reaction Media Investigations

A key tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives like water, or eliminating the solvent altogether. mdpi.comrsc.org

The synthesis of 1,2,4-triazole derivatives has been successfully demonstrated in aqueous media. For example, a catalyst-free, efficient synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles was achieved by heating precursors in water, also under microwave irradiation. curtin.edu.au Similarly, one-pot syntheses of 1H-1,2,4-triazol-5-amines have been developed using water as the reaction medium under mild conditions. bohrium.com The use of water as a solvent is not only environmentally friendly but can also sometimes accelerate reaction rates due to hydrophobic effects. organic-chemistry.org

Solvent-free, or solid-state, reactions represent another significant green advancement. A microwave-assisted Fries rearrangement for the synthesis of a 1,2,4-triazol-5-yl benzamide (B126) derivative was achieved under catalyst- and solvent-free conditions. researchgate.net Grinding reactants together, sometimes with a catalyst, is another solvent-free technique that has been applied to the synthesis of fused triazole systems, such as dihydro- curtin.edu.aursc.orgacs.orgtriazolo[1,5-a]pyrimidines, using a reusable organocatalyst. bohrium.com

Table 2: Comparison of Reaction Media in Triazole Synthesis

| Reaction Medium | Advantages | Example Synthesis | Reference |

|---|---|---|---|

| Aqueous | Environmentally benign, safe, can accelerate rates, low cost | Catalyst-free synthesis of 3(5)-amino-1,2,4-triazoles | curtin.edu.au |

| Solvent-Free (Microwave) | Rapid heating, high yields, no solvent waste | Fries rearrangement to form a substituted triazole | researchgate.net |

| Solvent-Free (Grinding) | Simplicity, low energy, no solvent waste | Organocatalyzed synthesis of dihydro- curtin.edu.aursc.orgacs.orgtriazolo[1,5-a]pyrimidines | bohrium.com |

| Traditional Organic Solvent | Good solubility for nonpolar reactants | Synthesis of 1-aryl 1,2,4-triazoles | acs.org |

Sustainable Catalysis in Triazolone Ring Formation

Sustainable catalysis focuses on using catalysts that are non-toxic, recyclable, and highly efficient. This moves away from stoichiometric reagents that generate large amounts of waste.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture by simple filtration and reused, reducing both cost and waste. researchgate.netrsc.org As mentioned, Bi2O3 loaded on fluorapatite (Bi2O3/FAp) has been used as a recyclable catalyst for a three-component reaction to form triazolo[1,5-a]pyrimidines. The catalyst showed no loss of activity after five successive runs. researchgate.net Similarly, ZnO nanocrystals have been developed as a reusable, copper-free catalyst for the synthesis of 1,2,3-triazoles in water, demonstrating high efficiency over multiple cycles. rsc.org

Organocatalysis, the use of small organic molecules to accelerate reactions, is another pillar of sustainable chemistry. A commercially available and water-soluble organocatalyst, 4,4′-trimethylenedipiperidine, was found to be highly efficient and reusable (up to 10 runs) for the synthesis of dihydro- curtin.edu.aursc.orgacs.orgtriazolo[1,5-a]pyrimidines in a water-ethanol mixture or under solvent-free grinding conditions. bohrium.com The development of such robust, metal-free catalysts is a significant step towards truly green synthetic protocols for triazolone derivatives. primescholars.combohrium.com

Flow Chemistry and Continuous Manufacturing Routes for Triazolone Scaffolds

The adoption of flow chemistry and continuous manufacturing processes represents a significant advancement in the synthesis of triazolone scaffolds, offering enhanced safety, efficiency, and scalability over traditional batch methods. rsc.org Continuous-flow processing allows for the rapid optimization of reaction parameters and can handle highly reactive or unstable intermediates in a more controlled manner. chemrxiv.orgresearchgate.net

A notable application of this technology is the development of a safe and efficient three-step continuous process for producing 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. researchgate.net This method avoids the isolation of hazardous intermediates and utilizes in-line monitoring to minimize risks. researchgate.net Similarly, a novel, metal-free, two-step continuous process has been reported for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. chemrxiv.org This process features an efficient condensation for the construction of the triazole ring and is noted for being atom economical and highly selective. chemrxiv.org The initial step involves the formation of an intermediate which is then cyclized to form the triazole moiety. chemrxiv.org

The advantages of continuous flow are particularly evident in the handling of azides, which are common precursors in triazole synthesis. beilstein-journals.org In-situ generation and immediate consumption of organic azides within a flow system significantly improve operational safety. beilstein-journals.org Various heterogeneous copper(I) sources, such as copper-in-charcoal or copper wiring, are often employed as catalysts in these flow reactions to facilitate the 1,3-dipolar cycloaddition of azides and alkynes. beilstein-journals.org Industrial-scale production of triazolone derivatives, such as 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, also leverages continuous flow reactors and automated systems to ensure consistent product quality and high yield. nbinno.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Triazole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Handling of potentially explosive intermediates like azides can be hazardous. | In-situ generation and consumption of hazardous intermediates improves safety. | researchgate.netbeilstein-journals.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable for gram-scale production and industrial manufacturing. | chemrxiv.orgbeilstein-journals.org |

| Efficiency | Often requires longer reaction times and purification steps. | Accelerated reaction rates, higher yields, and reduced need for purification. | rsc.orgchemrxiv.org |

| Process Control | Difficult to precisely control temperature and mixing. | Superior heat and mass transfer allow for precise process control. | rsc.org |

| Sustainability | May generate more waste and use larger volumes of solvents. | Reduced solvent usage and potential for solvent recycling lead to a greener process. | rsc.orgchemrxiv.org |

Regioselective and Stereoselective Synthesis of Substituted this compound Analogues

The functionalization of the this compound core often requires precise control over the regiochemistry and stereochemistry of the resulting analogues. Regioselectivity is crucial in reactions like cycloadditions and substitutions to ensure the formation of the desired isomer.

A common and powerful method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between organic azides and acetylenes. beilstein-journals.org Copper(I)-catalyzed versions of this reaction (CuAAC) are particularly effective and often exhibit high regioselectivity, leading predominantly to the 1,4-disubstituted regioisomer. academie-sciences.frnih.gov For instance, the reaction of 4-(2-O-prop-2-yn)N-alkyl-1,5-benzodiazepin-2-ones with aromatic azides in the presence of a Cu(I) catalyst yields 1,4-disubstituted triazolyl derivatives with excellent yields. academie-sciences.fr Metal-free conditions have also been developed for the regioselective synthesis of trisubstituted 1,2,3-triazoles via the [3+2] cycloaddition of allenoates and organic azides. rasayanjournal.co.in The regioselective N-alkylation of triazole rings is another important transformation. Studies on the alkylation of 2,2,2-trifluoro-1-(5-phenyl-1H-1,2,3-triazol-4-yl)ethanone with various alkylating agents have shown that different isomers can be selectively obtained. mdpi.com For example, methylation with iodomethane (B122720) leads to a mixture of N-1 and N-2 methylated products, with the 2-methyl isomer being the major product. mdpi.com

Stereoselective synthesis is employed when introducing chiral centers into the triazolone analogues. This is often achieved by using chiral starting materials, auxiliaries, or catalysts. An example is the asymmetric synthesis of 4,5-dihydro-1H- rsc.orgbeilstein-journals.orgresearchgate.net-triazoline derivatives using acetylated glucose Schiff bases as chiral scaffolds. mdpi.com These reactions can proceed with high diastereoselectivity. The stereoselective galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones has also been reported, where the β-anomer is selectively formed, as confirmed by the coupling constant values in NMR spectroscopy. mdpi.com The choice of reaction conditions, such as the base and solvent, can influence the outcome, leading to either S- or N-galactosides. mdpi.com Chiral phosphoric acid catalysts have been utilized for the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, which are precursors to complex alkaloid analogues containing heterocyclic cores. ifremer.fr

Table 2: Examples of Regio- and Stereoselective Syntheses of Triazole Analogues

| Reaction Type | Substrates | Catalyst/Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|---|---|

| Regioselective Cycloaddition | Terminal alkynes and 1,2,4-triazolium N-imides | Cu(I) | Pyrazolo[5,1-c] rsc.orgbeilstein-journals.orgresearchgate.nettriazoles | Single regioisomer | acs.org |

| Regioselective N-Alkylation | 2,2,2-Trifluoro-1-(5-phenyl-1H-1,2,3-triazol-4-yl)ethanone, Iodomethane | - | 2,2,2-Trifluoro-1-(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)ethanone | 83:17 ratio of N2:N1 isomers | mdpi.com |

| Regioselective Cycloaddition | Benzyl buta-2,3-dienoate and organic azides | Metal-free, DMF, 80 °C | Trisubstituted 1,2,3-triazoles | Regioselective | rasayanjournal.co.in |

| Stereoselective Glycosylation | 4-Aryl-5-indolyl-1,2,4-triazole-3-thiones and acetylated galactose | NaHCO₃ or K₂CO₃ | S- and N-β-D-galactosides | β-Stereoselective | mdpi.com |

| Asymmetric Synthesis | Acetylated glucose Schiff bases and other precursors | - | 4,5-Dihydro-1H- rsc.orgbeilstein-journals.orgresearchgate.net-triazoline derivatives | High diastereoselectivity | mdpi.com |

Electrophilic Substitution Reactions on the Triazolone Ring

The 1,2,4-triazole ring system is characterized by π-deficient carbon atoms due to the electronegativity of the adjacent nitrogen atoms, making the ring generally resistant to electrophilic aromatic substitution at its carbon centers. chemicalbook.com Electrophilic attack, when it occurs, typically targets the nitrogen atoms, which possess higher electron density. chemicalbook.com For N-unsubstituted 1,2,4-triazoles, protonation readily occurs at the N4 position. chemicalbook.com

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, often with the aid of a catalyst, which then attacks the π-electron system of the ring. libretexts.orgbyjus.com This is followed by the formation of a resonance-stabilized carbocation intermediate (an arenium ion), and finally, the loss of a proton to restore aromaticity. byjus.com Given the deactivated nature of the triazolone ring, such reactions would require harsh conditions and potent electrophiles.

Nucleophilic Addition and Substitution Reactions Involving the Triazolone Core

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com The carbonyl carbon (C5) in the this compound core is particularly electrophilic and represents a primary site for nucleophilic addition reactions. Furthermore, the ring carbons can participate in nucleophilic substitution reactions (SNAr), a common transformation for many nitrogen-containing heterocycles. csic.escem.com

Research has shown that the triazolone ring can undergo nucleophilic ring-opening when treated with strong nucleophiles like amines or alcohols, leading to the formation of hydrazide derivatives. vulcanchem.com The reaction proceeds via nucleophilic attack at a ring carbon, followed by cleavage of the ring structure. The reactivity in these transformations can often be enhanced through methods like microwave irradiation, which can significantly reduce reaction times and improve yields. cem.com

Control experiments in related systems have demonstrated the feasibility of nucleophilic addition. For example, β-sulfonyloxyenone intermediates, formed from N-tosyl-1,2,3-triazoles, readily react with amine nucleophiles in a Michael addition–elimination sequence. beilstein-journals.org This highlights the electrophilic nature of intermediates derived from triazole systems and their propensity to react with nucleophiles.

Ring-Opening and Ring-Closure (RORC) Reactions of Triazolone Derivatives

Ring-opening and ring-closure (RORC) reactions represent a powerful strategy for transforming the triazolone core into different and often more complex heterocyclic structures. These transformations can be initiated by thermal, photochemical, acid/base, or metal-catalyzed conditions.

Several mechanisms for triazole ring transformation have been investigated.

Metal-Catalyzed Opening: Lewis acids like AlX₃ can mediate the ring-opening of triazoles. researchgate.net Transition metals such as rhodium, silver, copper, and palladium are also effective catalysts. mdpi.comresearchgate.net A plausible mechanism for copper-catalyzed ring-opening involves the initial attack of the catalyst (e.g., Cu(OTf)₂) on a nitrogen atom of the triazole ring. This coordination activates the ring, leading to the cleavage of an N-N bond and the formation of an arenediazonium triflate intermediate, which then releases nitrogen gas (N₂) to form a new reactive species that can be trapped to yield the final product. researchgate.net

Thermal and Photochemical Reactions: At high temperatures (400–800 °C), triazole rings can open to form carbene species that undergo further rearrangement. mdpi.com In some systems, photochemical ring-opening is possible, while the reverse ring-closure can be triggered electrochemically. rsc.org This orthogonal switching capability is of interest in the development of molecular devices.

Metal-Free Transformations: Metal-free RORC reactions have also been developed. One such pathway involves a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement. This sequence transforms the triazole into a ketenimine intermediate, which can then be trapped by a nucleophile. mdpi.com Subsequent cyclization of the resulting diamine intermediate can be induced by reagents like iodine to form new heterocyclic rings, such as indoles. mdpi.com

Electrochemical Mechanisms: Electrochemical methods can also drive ring transformations. Studies on diarylethene-type systems show that oxidative ring closure can proceed through a dicationic intermediate generated by a two-fold oxidation process. rsc.org

The synthetic utility of RORC reactions starting from triazolone derivatives is significant, providing access to a diverse range of valuable chemical structures.

| Starting Material Class | Reaction Type | Key Products | Reference |

| Aryl Triazoles | Metal-free RORC | Indole derivatives | mdpi.com |

| N-acylbenzotriazoles | Pd-catalyzed denitrogenative coupling | ortho-Amino-substituted biaryls, Biaryl ketones | researchgate.net |

| N-fluoroalkyl-1,2,3-triazoles | Thermal ring opening/rearrangement | Trifluoromethylated heterocycles | researchgate.net |

| α,α-dichlorotosylhydrazones | Cyclization with amines | 1,2,3-Triazolones | scielo.br |

These processes are valuable as they often allow for the construction of complex molecular architectures from readily available triazole precursors. For example, the conversion of aryl triazoles to indoles provides a novel route to this important heterocyclic core, which is prevalent in natural products and pharmaceuticals. mdpi.com Similarly, the palladium-catalyzed denitrogenative coupling of benzotriazoles with boronic acids affords ortho-amino-substituted biaryls, which are challenging to synthesize via other methods. researchgate.net

Oxidation and Reduction Chemistry of the Triazolone Moiety

The triazolone moiety exhibits characteristic oxidation and reduction behavior, primarily centered on the carbonyl group and the heterocyclic ring itself.

Electrochemical studies on antifungal agents containing a triazolone moiety, such as itraconazole (B105839) and posaconazole, have provided detailed insights into its redox chemistry. nih.gov Using cyclic voltammetry, a quasi-reversible reduction process associated with the carbonyl group of the triazolone ring was observed. nih.gov This is complemented by an irreversible oxidation that occurs at higher potentials. nih.gov

Table of Electrochemical Data for Triazolone Moieties

| Process | Potential Range | Nature of Process | Proposed Reaction | Reference |

|---|---|---|---|---|

| Reduction | -0.28 V to -0.14 V | Quasi-reversible | Reduction of the carbonyl group | nih.gov |

| Oxidation | ~0.5 V | Irreversible | Oxidation of the piperazine (B1678402) moiety (in test compounds) | nih.gov |

Data obtained at a glassy carbon electrode in a 1:1 (v/v) mixture of 0.1 mol L⁻¹ sodium phosphate (B84403) buffers and acetonitrile. nih.gov

Chemical oxidation of the triazolone ring is also possible. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of triazole oxide derivatives. vulcanchem.com The oxidation and reduction of the triazole ring can lead to different oxidation states and derivatives. Furthermore, electrochemical methods have been developed for the synthesis of triazolones via electrooxidative intramolecular N-N bond formation. researchgate.net Theoretical studies on the thermal decomposition of related nitro-1,2,4-triazoles also highlight the complex redox chemistry involved, with various decomposition products like N₂, N₂O, and NO being formed. researchgate.net

Tautomerism and Isomerization Dynamics of this compound

Tautomerism is a critical aspect of the chemistry of 1,2,4-triazolones. researchgate.net For this compound, several tautomeric forms are theoretically possible due to the mobility of the proton at the N1 position and the potential for keto-enol tautomerism involving the C5-oxo group. The primary equilibrium is between the ketone form (amide tautomer) and the enol form (hydroxy tautomer).

The main possible tautomers are:

2-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one (Amide/Keto form) : The title compound, often depicted as the most stable isomer.

2-methyl-2H-1,2,4-triazol-5-ol (Hydroxy/Enol form) : The enol tautomer, which introduces an aromatic hydroxyl group.

4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one : An isomer resulting from methyl group migration.

1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one : Another positional isomer.

Quantum chemical studies on related 1,2,4-triazole systems have been used to predict the relative stabilities of different tautomers. researchgate.nettubitak.gov.tr For unsubstituted 1,2,4-triazole, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. researchgate.netncl.res.in In the case of 3-amino-1,2,4-triazoles, the 1H-5-amino tautomer is considered the predominant form. bohrium.com

For this compound, the keto-enol equilibrium is central. The keto form is generally favored, but the enol form can be a key reactive intermediate, particularly in base-catalyzed reactions where deprotonation leads to a resonance-stabilized enolate anion. libretexts.org The stability is influenced by the solvent and whether intramolecular hydrogen bonding can occur in the enol form. libretexts.org

Possible Tautomeric and Isomeric Forms

| Structure Name | Tautomeric/Isomeric Class | Key Features |

|---|---|---|

| 2-methyl-1H-1,2,4-triazol-5(4H)-one | Amide/Keto Tautomer | Contains C=O group; generally the most stable form. |

| 2-methyl-5-hydroxy-1H-1,2,4-triazole | Hydroxy/Enol Tautomer | Contains C-OH group; aromatic ring. |

The interconversion between keto and enol tautomers can be catalyzed by either acid or base. libretexts.org The mechanism involves two proton transfer steps, leading to the formation of the enol or the reformation of the keto tautomer. libretexts.org Understanding these tautomeric dynamics is crucial as the reactivity of each tautomer can differ significantly.

Prototropic Tautomerism Studies in Solution and Solid State

The phenomenon of prototropic tautomerism is a fundamental aspect of the chemistry of heterocyclic compounds, including this compound. This compound can theoretically exist in several tautomeric forms due to the migration of a proton. The primary equilibrium for this compound involves the oxo form (amide), the hydroxy form (enol), and a possible zwitterionic form. The position of this equilibrium is highly dependent on the physical state (solid or solution), the nature of the solvent, temperature, and the electronic effects of substituents.

In the Solid State:

In the crystalline phase, the structure of a tautomeric compound is fixed in the most stable form under those conditions. X-ray crystallography is the most definitive experimental technique for determining the precise tautomeric form in the solid state. researchgate.netmdpi.com For related cyclic amide systems, including various triazolone and triazole-thione derivatives, studies have consistently shown that the keto (or thione) form is energetically favored in the crystal lattice. researchgate.netmdpi.com This preference is often attributed to the ability to form strong intermolecular hydrogen bonds and achieve more efficient crystal packing. For instance, studies on 1,2,4-triazoles have revealed that molecules can assemble into structures like hydrogen-bonded trimers in the solid state, which provides significant stabilization. mdpi.com It is therefore highly probable that this compound exists predominantly as the oxo tautomer in the solid state, stabilized by intermolecular N-H···O=C hydrogen bonds.

In Solution:

In solution, the tautomeric equilibrium is dynamic and the relative populations of the tautomers can change significantly based on the surrounding environment. The equilibrium is influenced by:

Solvent Polarity: The polarity of the solvent can differentially stabilize the various tautomers. Polar solvents tend to favor more polar tautomers. nih.gov

Hydrogen Bonding: Protic solvents (like water or alcohols) can form hydrogen bonds with both the proton-donating (N-H) and proton-accepting (C=O, N) sites of the triazolone, influencing the equilibrium. Aprotic solvents (like chloroform (B151607) or DMSO) interact differently, primarily through dipole-dipole interactions. nih.govnih.gov

Concentration and Temperature: These factors can also shift the equilibrium, although their effects are often less pronounced than that of the solvent.

For methyl-substituted triazoles, it has been shown that one or two major tautomers can exist in solution depending on the solvent. nih.gov In the case of this compound, a solvent-dependent equilibrium between the oxo and hydroxy forms is expected. The hydroxy tautomer possesses aromatic character in the triazole ring, which provides a degree of stabilization. In protic solvents, this form could be further stabilized by hydrogen bonding to the hydroxyl group and the ring nitrogen atoms. Conversely, in non-polar, aprotic solvents, the less polar oxo form might be favored. Studies on similar heterocyclic systems have demonstrated that water molecules can actively participate in the proton transfer, acting as a bridge to lower the activation energy of the tautomerization process. nih.govrsc.org

Theoretical and Experimental Elucidation of Tautomeric Equilibria

The determination of tautomeric populations and the elucidation of the factors governing the equilibrium rely on a combination of advanced experimental techniques and theoretical calculations. nih.govmdpi.com

Experimental Elucidation:

Several spectroscopic methods are employed to study tautomeric equilibria in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. nih.govrsc.org By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can identify the dominant tautomer or quantify the ratio of tautomers in equilibrium. nih.govmdpi.com The chemical shifts of the ring carbons and protons, and particularly the nitrogen atoms, are highly sensitive to the location of the mobile proton. nih.gov For example, the ¹³C chemical shift of the carbonyl carbon (C5) in the oxo form would be significantly different from the same carbon in the hydroxy form, where it is part of a C-O single bond.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying specific functional groups and can readily distinguish between the oxo and hydroxy tautomers. The oxo form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1750 cm⁻¹, while the hydroxy form will show a distinct O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are generally different due to differences in their electronic structures and conjugation. By comparing the experimental spectrum with those of model compounds (where the tautomerism is blocked by substitution) or with theoretically calculated spectra, the position of the equilibrium can be estimated. researchgate.net

X-ray Crystallography: As mentioned previously, this is the gold standard for determining the tautomeric structure in the solid state, providing unambiguous information on bond lengths and the location of hydrogen atoms. researchgate.netmdpi.com

Interactive Table: Experimental Methods for Tautomer Elucidation

| Method | State | Key Observables | Inferred Information |

|---|---|---|---|

| X-ray Crystallography | Solid | Atomic coordinates, bond lengths (e.g., C=O vs. C-O) | Definitive structure of the most stable tautomer in the crystal. researchgate.netmdpi.com |

| NMR Spectroscopy | Solution | Chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants | Identification of dominant tautomer(s), quantitative equilibrium constants (KT). nih.govmdpi.com |

| IR Spectroscopy | Solid/Solution | Vibrational frequencies (e.g., ν(C=O), ν(O-H), ν(N-H)) | Presence of specific functional groups, indicating the major tautomeric form. researchgate.net |

| UV-Vis Spectroscopy | Solution | Absorption maxima (λmax), molar absorptivity | Information on the conjugated system, helps identify predominant tautomer. researchgate.net |

Theoretical Elucidation:

Computational chemistry provides critical insights into the intrinsic properties of tautomers and the mechanisms of their interconversion.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the geometric structures and relative stabilities of all possible tautomers. researchgate.netphyschemres.org By calculating the Gibbs free energies (ΔG), the position of the tautomeric equilibrium can be predicted. nih.gov These calculations can be performed for an isolated molecule (gas phase) or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate behavior in solution. nih.govphyschemres.org

Prediction of Spectroscopic Data: Theoretical models can calculate spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption energies. researchgate.netresearchgate.net Comparing these computed values with experimental data serves as a powerful validation of the structural assignments and the predicted tautomeric equilibrium. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the electronic structure, charge distribution, and stabilizing interactions (like hyperconjugation and hydrogen bonding) within the different tautomers, providing a deeper understanding of why one form may be more stable than another. physchemres.orgresearchgate.net

Interactive Table: Theoretical Methods for Tautomer Elucidation

| Method | Information Provided | Application |

|---|---|---|

| Density Functional Theory (DFT) | Relative energies (ΔE), Gibbs free energies (ΔG), optimized geometries, dipole moments. researchgate.netphyschemres.org | Predicts tautomer stability and equilibrium constants in gas phase and solution (with PCM). nih.gov |

| Ab Initio Calculations | High-accuracy energies and properties for benchmarking. | Provides fundamental understanding of tautomer stability. |

| Continuum Solvation Models (e.g., PCM) | Simulates the effect of a solvent on tautomer stability. physchemres.org | Allows for the theoretical study of tautomeric equilibria in different solvents. nih.gov |

| NBO/QTAIM Analysis | Electron density distribution, intramolecular interactions, bond character. physchemres.org | Explains the electronic factors contributing to the stability of different tautomers. |

Derivatization and Functionalization Strategies for 2 Methyl 1h Triazol 5 One

N-Alkylation and N-Acylation Approaches

The nitrogen atoms of the triazole ring are common sites for derivatization through alkylation and acylation reactions. These modifications can significantly influence the electronic properties and steric profile of the molecule.

N-Alkylation: The alkylation of triazole systems, including structures analogous to 2-methyl-1H-triazol-5-one, can be achieved using various alkylating agents in the presence of a base. Common methods employ alkyl halides, and the regioselectivity of the reaction (i.e., which nitrogen atom is alkylated) can be influenced by the reaction conditions and the specific triazole substrate. For instance, the N-alkylation of 1,2,4-triazole (B32235) with alkyl halides proceeds efficiently in the presence of sodium hydroxide (B78521) in N,N-dimethylformamide (DMF). researchgate.net Microwave-assisted synthesis using potassium carbonate as a base and an ionic liquid as the solvent has also been reported as a regioselective method for the alkylation of 1,2,4-triazole. researchgate.net

In the broader context of 1,2,3-triazoles, alkylation is a crucial step in the formation of triazolium salts, which are precursors to mesoionic carbenes. nih.gov The selective methylation at the N3 position of 1,4-substituted 1,2,3-triazoles is a key transformation in this process. nih.gov While direct N-alkylation examples for this compound are not extensively detailed in the provided results, the general principles of triazole alkylation are applicable.

N-Acylation: Similar to alkylation, acylation introduces an acyl group onto a nitrogen atom of the triazole ring. This is typically achieved using acyl halides or anhydrides. Acylation can alter the reactivity and solubility of the parent compound. For 1,2,4-triazole derivatives, acylation has been explored alongside alkylation to produce a variety of substituted compounds. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Triazole Scaffolds This table is illustrative and based on general triazole chemistry, as specific examples for this compound were not explicitly found.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Sodium hydroxide, DMF | N-Alkyl-triazole | researchgate.net |

| N-Alkylation | Alkyl halide, Potassium carbonate, Ionic liquid, Microwave | N-Alkyl-1,2,4-triazole | researchgate.net |

| N-Methylation | Methylating agent | 1,3-Disubstituted-1,2,3-triazolium salt | nih.gov |

| N-Acylation | Acyl halide or Anhydride | N-Acyl-triazole | researchgate.net |

C-Functionalization and Side-Chain Modifications on the Triazolone Ring

Functionalization at the carbon atoms of the triazolone ring allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

Strategies for C-functionalization often involve the use of organometallic reagents or the activation of C-H bonds. For 1-methyl-1H-1,2,3-triazoles, C-5 lithiation followed by reaction with an electrophile is a method to introduce substituents at the C-5 position. jst.go.jpjst.go.jp Similarly, C-4 lithiation of a protected precursor can lead to 4-substituted derivatives. jst.go.jpjst.go.jp Palladium-catalyzed arylation has also been demonstrated for the C-5 position of N-aryl 1,2,3-triazoles. jst.go.jpjst.go.jp

A copper-catalyzed interrupted "click" reaction has been reported for the synthesis of 5-functionalized triazoles from alkynes, azides, and various heteroatom electrophiles. acs.org This method provides a versatile route to a broad range of derivatives. acs.org Furthermore, the synthesis of 5-functionalized 1,2,4-triazoles has been explored, with a focus on creating building blocks like carboxylates, nitriles, and hydrazides. nih.gov

Side-chain modifications are also a key strategy. For instance, in a study on a 1-thioxo-2,4-dihydro- jst.go.jpCurrent time information in Chatham County, US.triazolo[4,3-a]quinazolin-5(1H)-one scaffold, the side chain was systematically modified by altering the length and composition of the linker and the end group. nih.gov This highlights the importance of side-chain engineering in modulating the properties of triazole-containing compounds.

Table 2: C-Functionalization and Side-Chain Modification Strategies for Triazole Rings

| Strategy | Method | Resulting Functionalization | Reference |

| C-5 Lithiation | Deprotonation with a strong base followed by reaction with an electrophile | Introduction of various substituents at the C-5 position | jst.go.jpjst.go.jp |

| C-5 Arylation | Palladium-catalyzed cross-coupling | Introduction of aryl groups at the C-5 position | jst.go.jpjst.go.jp |

| Interrupted "Click" Reaction | Copper-catalyzed reaction of alkynes, azides, and electrophiles | Diverse 5-functionalized triazoles | acs.org |

| Side-Chain Modification | Systematic variation of linker length and end groups | Tailored side-chains on the triazole scaffold | nih.gov |

Heteroatom Substitution and Incorporation into the Triazolone Scaffold

The introduction of different heteroatoms, such as sulfur, into the triazolone scaffold can lead to significant changes in the chemical and physical properties of the resulting compounds.

One common modification is the conversion of the carbonyl group of the triazolone to a thiocarbonyl group, forming a triazole-thione. For example, the reaction of a 2-aminobenzoic acid with an isothiocyanate can lead to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, which can then be cyclized to form a triazoloquinazolinone. nih.gov These thione derivatives can undergo further reactions, such as S-alkylation. Chemoselective S-alkylation of 4-methyl-1-thioxo-1,2,4,5-tetrahydro jst.go.jpCurrent time information in Chatham County, US.triazolo[4,3-a]quinazolin-5-one has been reported. researchgate.net

The incorporation of heteroatoms can also be part of a larger fused ring system. For instance, coumarin (B35378) has been fused with various five-membered aromatic heterocycles containing multiple heteroatoms, including triazoles. mdpi.com The synthesis of chromeno[3,4-d] jst.go.jpCurrent time information in Chatham County, US.nih.govtriazol-(3H)4-ones has been achieved through a catalyst-free 1,3-dipolar cycloaddition of 3-nitrocoumarins with sodium azide. mdpi.com

Table 3: Heteroatom Substitution and Incorporation Strategies

| Strategy | Method | Resulting Structure | Reference |

| Thionation | Reaction with a sulfurating agent | Triazole-thione | nih.gov |

| S-Alkylation | Reaction of a triazole-thione with an alkylating agent | S-Alkyl-triazole | researchgate.net |

| Fused Ring Synthesis | 1,3-Dipolar cycloaddition | Chromeno[3,4-d] jst.go.jpCurrent time information in Chatham County, US.nih.govtriazol-(3H)4-one | mdpi.com |

Construction of Hybrid Molecules and Bioconjugates Incorporating this compound (focus on chemical structure, not biological efficacy)

The 1,2,3-triazole ring is a popular linker in the construction of hybrid molecules due to the reliability and versatility of its formation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction. researchgate.netnih.govresearchgate.net This reaction covalently links two different molecular fragments, or pharmacophores, through a stable triazole bridge. researchgate.netresearchgate.net

Hybrid molecules are chemical entities composed of two or more structural domains with distinct functions. acs.org The triazole linker serves to connect these domains. For example, hybrid molecules have been synthesized by linking a trioxane (B8601419) motif to an aminoquinoline entity, creating "trioxaquines". acs.org Another example involves the hybridization of alkaloids, where the CuAAC reaction is used to connect an alkaloid scaffold to another molecular moiety via a 1,4-disubstituted 1,2,3-triazole linker. nih.gov

The structure of these hybrid molecules is defined by the nature of the two connected fragments and the 1,4-disubstitution pattern of the triazole ring that results from the CuAAC reaction. nih.gov This modular approach allows for the systematic variation of both fragments to explore a wide range of chemical structures. researchgate.net The synthesis of matrine-triazole-chalcone hybrids, for instance, showcases the connection of a natural product (matrine) to a chalcone (B49325) moiety through a triazole linker. nih.gov

Table 4: Strategies for Constructing Hybrid Molecules with a Triazole Linker

| Strategy | Key Reaction | Structural Feature of Hybrid Molecule | Reference |

| Molecular Hybridization via Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Two distinct molecular fragments connected by a 1,4-disubstituted 1,2,3-triazole ring | researchgate.netnih.govresearchgate.net |

| Alkaloid Hybridization | CuAAC reaction of an azide- or alkyne-functionalized alkaloid with a complementary fragment | Alkaloid scaffold linked to another moiety via a triazole bridge | nih.gov |

| Trioxaquine Synthesis | Covalent linking of a trioxane and an aminoquinoline through a linker | Trioxane and aminoquinoline domains connected within a single molecule | acs.org |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1h Triazol 5 One Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes occurring within the molecule.

Chemical Shift Calculations and Experimental Validation

The determination of ¹H and ¹³C NMR chemical shifts is a primary step in the structural analysis of triazole derivatives. Experimental chemical shifts are highly sensitive to the electronic environment of the nuclei. For instance, in a related compound, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole ring protons and carbons exhibit characteristic chemical shifts in DMSO-d₆. The NH proton of the triazole ring appears as a broad singlet at approximately 14.20 ppm, while the C-H proton of the triazole resonates at around 8.53 ppm mdpi.com. The triazole carbon signals are observed at approximately 155.96 ppm and 146.10 ppm mdpi.com.

To complement experimental data, theoretical calculations of NMR chemical shifts are routinely performed using quantum chemical methods. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with Density Functional Theory (DFT), has proven to be a reliable approach for predicting the NMR parameters of various heterocyclic systems, including triazole derivatives. These calculations provide theoretical chemical shift values that can be compared with experimental data to validate the proposed structure and to aid in the assignment of complex spectra. The correlation between experimental and calculated chemical shifts is often linear, allowing for a high degree of confidence in the structural assignment.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazole (B32235) Derivative in DMSO-d₆ mdpi.com

| Atom | Experimental Chemical Shift (ppm) |

| NH (Triazole) | 14.20 (broad singlet) |

| CH (Triazole) | 8.53 (singlet) |

| C (Triazole) | 155.96 |

| C (Triazole) | 146.10 |

| C=O | 174.82 |

| CH₂-O | 66.80 |

| CH | 42.20 |

| CH₂ | 29.27 |

2D NMR Techniques for Connectivity and Conformational Analysis

While 1D NMR spectra provide information about the chemical environments of individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms and for analyzing the conformational features of a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. It is instrumental in identifying adjacent protons in a spin system, thereby mapping out the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

The application of these 2D NMR techniques to triazole derivatives allows for an unambiguous assignment of all proton and carbon signals and provides crucial information for assembling the complete molecular structure.

Single-Crystal X-ray Diffraction Studies of 2-methyl-1H-triazol-5-one Derivatives

Molecular Conformation and Crystal Packing Analysis

Table 2: Crystallographic Data for 1H-1,2,4-Triazole-3,5-diamine Monohydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₂H₅N₅·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of a solid. In triazole derivatives, hydrogen bonding is a predominant intermolecular force, especially when N-H or other hydrogen bond donor/acceptor groups are present. In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, water molecules are involved in forming a three-dimensional network of hydrogen bonds, which significantly contributes to the stability of the crystal lattice nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.

The vibrational modes of 1,2,4-triazole and its derivatives have been the subject of several spectroscopic studies. The interpretation of experimental IR and Raman spectra is often aided by theoretical calculations of vibrational frequencies and intensities using methods like DFT. These calculations allow for a detailed assignment of the observed vibrational bands to specific molecular motions.

For the 1H-1,2,4-triazole ring, characteristic vibrational modes can be identified. The N-H stretching vibration typically appears as a broad band in the high-frequency region of the IR spectrum, often above 3000 cm⁻¹. Ring stretching vibrations, involving the C=N and N-N bonds, are expected in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies.

A study on 1H-1,2,4-triazole complexes reported the assignment of its fundamental vibrational modes. The molecule belongs to the Cₛ point group, which gives rise to 18 vibrational modes (13 in-plane A' and 5 out-of-plane A''), all of which are active in both IR and Raman spectroscopy asianpubs.org. The interpretation of the spectra can be complex due to strong associations in the condensed state, leading to broad and overlapping bands, particularly in the high-frequency region asianpubs.org.

Table 3: Selected Vibrational Modes for 1H-1,2,4-Triazole (based on data for related compounds)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretching | > 3000 |

| C-H Stretching | ~3100 |

| Ring Stretching (C=N, N-N) | 1600 - 1400 |

| Ring Bending | < 1400 |

| Out-of-plane Bending | < 1000 |

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the theoretical and computational chemistry studies of "this compound" as per the specified outline cannot be generated. The search results indicate a lack of specific published research and data for this particular compound across the requested analytical domains.

The available literature provides computational studies on various other derivatives of the 1,2,4-triazole and 1,2,4-triazol-5-one (B2904161) ring systems. These studies, while valuable in a broader context, focus on molecules with different substitution patterns or greater complexity. Adhering to the strict instruction to generate content solely on this compound and to maintain scientific accuracy, it is not possible to extrapolate findings from these different compounds.

Therefore, the specific data required to populate the following sections and subsections for this compound is not available in the provided search results:

Theoretical and Computational Chemistry Studies on 2 Methyl 1h Triazol 5 One

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Without dedicated studies on 2-methyl-1H-triazol-5-one, providing detailed research findings, data tables, and scientifically accurate content for each specified topic is not feasible.

Applications of 2 Methyl 1h Triazol 5 One in Specialized Chemical Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The triazole ring system is a fundamental building block in the construction of a wide array of functional materials and complex organic molecules. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient pathway to 1,2,3-triazole derivatives, enabling the creation of diverse substituted compounds in high yields. mdpi.commdpi.com This synthetic accessibility has positioned triazoles as crucial intermediates.

Researchers have utilized triazole derivatives, such as 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, as precursors for synthesizing more complex heterocyclic systems, including thiosemicarbazones and chalcones. mdpi.comnih.gov For instance, the reaction of this triazole-based ketone with N-phenylhydrazinecarbothioamide yields a complex hydrazone derivative, demonstrating the utility of the triazole core in extending molecular frameworks. mdpi.com Similarly, 1,2,4-triazole (B32235) derivatives serve as valuable starting materials for preparing numerous biologically active compounds and functional materials, including corrosion inhibitors and components for light-emitting devices. lifechemicals.com The exploration of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials further highlights the adaptability of the triazole skeleton in creating high-performance compounds. nih.gov

Key synthetic transformations involving triazole-based building blocks are summarized below:

| Precursor Compound | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | N-phenylhydrazinecarbothioamide | Hydrazone-carbothioamide | mdpi.com |

| 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones | Benzaldehydes | Chalcones | nih.gov |

| Substituted nitriles with active methylene (B1212753) groups | Aryl azides | 1,2,3-Triazoles | mdpi.com |

Ligand Design in Coordination Chemistry and Catalysis

The presence of three nitrogen atoms within the triazole ring makes it an excellent scaffold for designing polydentate ligands used in coordination and organometallic chemistry. rsc.orgcsic.es These nitrogen-based ligands can be tailored to have specific electronic and steric properties, allowing for the synthesis of metal complexes with desired characteristics. csic.es The triazole moiety can act as a hydrogen bond acceptor and donor and can coordinate with metals, making it a versatile component in ligand design. rsc.org

Novel ligand precursors have been developed from bis(1,2,3-triazol-1-yl)methane derivatives. These compounds can be functionalized to create alkoxide ligands that form stable dinuclear complexes with metals such as aluminum and zinc. csic.es Furthermore, appending phosphine (B1218219) and pyridine (B92270) functionalities to a 1,2,3-triazole core results in ligands that exhibit varied coordination modes (κ²-P,N and κ²-P,P) with palladium and platinum, showcasing their ambidentate nature. rsc.org

Triazole and triazolone units are increasingly used as organic linkers for the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.nettsijournals.com The nitrogen-rich triazole ring can act as a robust coordinating site for metal ions, leading to the formation of stable and functional frameworks. researchgate.nettsijournals.com

For example, a highly porous and stable UiO-66 type MOF incorporating a triazole group functions as a bifunctional catalyst with both Lewis acid (metal sites) and Lewis base (triazole nitrogen sites) characteristics. tsijournals.com This design enhances its catalytic activity for CO2 cycloaddition with epoxides. tsijournals.com Another study demonstrated that replacing the 4,4′-bipyridine pillar in the MOF-508 structure with a custom-designed 1,2,3-triazole-based ligand significantly enhanced the framework's CO2 uptake capacity. rsc.org The synthesis of lanthanide-based MOFs using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid as a linker has also been reported, yielding frameworks with photocatalytic properties for degrading organic dyes. nih.gov

Beyond crystalline MOFs, triazole-containing molecules can form non-covalent supramolecular assemblies. nih.gov Carbohydrate-linked triazole amphiphiles, for example, can self-assemble into organogels capable of entrapping and releasing drugs for topical applications. nih.gov The formation of these structures is driven by a combination of hydrogen bonding and π-π stacking interactions facilitated by the triazole rings. nih.govrsc.org

Examples of Triazole-Based MOFs

| MOF Designation | Metal Ion | Triazole-Based Linker | Key Feature/Application | Reference |

|---|---|---|---|---|

| MTAF-3 | Zinc | 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Enhanced CO₂ uptake | rsc.org |

| Triazole-functionalized UiO-66 | Zirconium | Triazole-containing dicarboxylate | Catalytic conversion of CO₂ | tsijournals.com |

| MOF-Sm / MOF-Tb | Samarium / Terbium | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Photocatalytic degradation of dyes | nih.gov |

| Co-trz | Cobalt | 1,2,4-triazole | Electrical conductivity, Oxygen Evolution Reaction (OER) catalysis | researchgate.net |

The coordination complexes formed from triazolone-based ligands are effective catalysts in a variety of organic transformations. In homogeneous catalysis, palladium(II) complexes bearing pyridine-appended triazole-phosphine ligands have demonstrated excellent activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org The versatility of the triazole scaffold allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. researchgate.net

In the realm of heterogeneous catalysis, triazole-based ligands have been anchored to solid supports to create robust and recyclable catalysts. A notable example is a ruthenium(II) complex supported on mesoporous SBA-15 silica. huji.ac.il The ligand is first covalently attached to the support via a "click" reaction, and the resulting material catalyzes multicomponent cycloaddition reactions in water with high selectivity. huji.ac.il Another approach involves the use of gold nanoparticles supported on metal oxides like TiO₂ as heterogeneous catalysts for the azide-alkyne cycloaddition reaction, offering a ligand-free and efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles. mdpi.com

Catalytic Applications of Triazole-Based Ligands

| Catalyst Type | Metal Center | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Homogeneous | Palladium(II) | α-alkylation of acetophenone | Complexes with triazole-phosphine-pyridine ligands show excellent activity. | rsc.org |

| Heterogeneous | Ruthenium(II) | Multicomponent click cycloaddition | SBA-15 supported catalyst is reusable and works in green solvents. | huji.ac.il |

| Heterogeneous | Gold (nanoparticles) | Azide-alkyne cycloaddition | Au/TiO₂ catalyst enables a one-pot, three-component reaction. | mdpi.com |

| Homogeneous | Aluminum / Zinc | Coupling of cyclohexene (B86901) oxide and CO₂ | Complexes with bis(1,2,3-triazol-1-yl)methane ligands show selective catalysis. | csic.es |

Exploration in Advanced Materials Science Research

The unique properties of the triazolone heterocycle are being harnessed in the development of advanced functional materials, from specialized polymers to components for optoelectronic devices.

The triazole linkage, typically formed via the efficient CuAAC reaction, is a popular motif in polymer chemistry. It is used to connect monomer units, functionalize polymer chains, and construct complex macromolecular architectures like dendrimers. nih.gov The click reaction's high efficiency and tolerance of various functional groups make it ideal for synthesizing well-defined polymeric structures. Triazoles can also act as chelating points within a dendrimer structure, influencing its interaction with metal ions. nih.gov

While much of the research focuses on 1,2,3-triazoles, related nitrogen-rich heterocycles like 1,3,5-triazine (B166579) are also used extensively. For example, dendrimers based on a triazine core have been developed for applications ranging from drug delivery to materials science. mdpi.com These highly branched, monodisperse macromolecules can be synthesized through both convergent and divergent strategies to achieve high generational growth. mdpi.com The structural principles and synthetic methodologies used for triazine dendrimers can inform the development of polymers and dendrimers based on the triazolone scaffold. mdpi.comzju.edu.cn

Derivatives of nitrogen-containing heterocycles, including triazoles and triazines, are being investigated for their potential in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com Their electronic properties can be tuned through chemical modification, making them suitable as electron-transporting materials, host materials, or emitters in OLED devices. researchgate.net

For instance, molecules combining 1,3,5-triazine and carbazole (B46965) moieties have been developed for use in OLEDs, where the triazine unit often serves as an electron-accepting core. researchgate.net Similarly, trifluoromethyl-substituted pyrazole (B372694) derivatives have been synthesized and tested in both OPVs and OLEDs. These compounds exhibit high light absorbance and electroluminescent properties, emitting bluish-green light when used as an emitter in an OLED device. mdpi.com Although research specifically detailing 2-methyl-1H-triazol-5-one in these applications is limited, the successful use of structurally related heterocycles indicates a promising avenue for future exploration of triazolone-based functional materials.

Development of Chemical Biology Tools and Probes

The 1,2,4-triazole core, including the this compound variant, is a privileged structure in medicinal chemistry and chemical biology. Its utility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems. Researchers have leveraged these properties to design and synthesize probes that can interrogate complex biological processes without a primary focus on therapeutic outcomes.

Derivatives of the 1,2,4-triazol-5-one (B2904161) scaffold have been instrumental in probing the active sites and allosteric sites of various enzymes. The introduction of a methyl group at the 2-position of the triazole ring can influence the molecule's steric and electronic properties, which in turn affects its interaction with enzyme targets.

Research into derivatives of 4H-1,2,4-triazole has demonstrated significant enzyme inhibitory activity. For instance, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives were synthesized and evaluated for their potential to inhibit various enzymes. nih.gov These studies provide insights into the structure-activity relationships of triazole-based inhibitors.

In one study, methyl phenyl and dimethyl phenyl-substituted derivatives were identified as potent inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov The varying substitution patterns on the phenyl ring allowed for an exploration of the hydrophobic and electronic requirements for binding to the active sites of these enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 3-methyl phenyl derivative | AChE | 0.73 ± 0.54 |

| 3-methyl phenyl derivative | α-glucosidase | 36.74 ± 1.24 |

| 3-methyl phenyl derivative | Urease | 19.35 ± 1.28 |

| 3,5-dimethyl phenyl derivative | AChE | 0.017 ± 0.53 |

| 3,5-dimethyl phenyl derivative | BChE | 0.038 ± 0.50 |

These findings underscore the versatility of the methyl-triazole scaffold in designing specific enzyme inhibitors. The data suggests that even subtle changes to the peripheral substituents can dramatically alter the inhibitory potency and selectivity, providing a powerful tool for dissecting enzyme function at the molecular level.

The 1,2,4-triazole nucleus is also a key component in the design of ligands for various receptors. The ability of the triazole ring to act as a bioisosteric replacement for other functional groups, such as amides, has been exploited in the development of receptor probes.

A study focused on the synthesis of 1,2,4-triazole derivatives to evaluate their binding properties on endothelin receptors (ETA and ETB), which are implicated in hypertension. benthamscience.com A series of [3-(arylmethyl)thio-5-aryl-4H- nih.govbenthamscience.comacs.orgtriazol-4-yl]acetic acids and their regioisomers were synthesized and tested in binding assays. benthamscience.com While not specifically 2-methyl derivatives, this research highlights the potential of the triazole core to generate receptor-specific ligands. Some of the tested compounds displayed affinity in the micromolar range for human ETA and ETB receptors. benthamscience.com

| Compound | Receptor | Kᵢ (μM) |

|---|---|---|

| [3-(benzylthio)-5-phenyl-4H- nih.govbenthamscience.comacs.orgtriazol-4-yl]acetic acid | ETₐ | >10 |

| [3-(benzylthio)-5-phenyl-4H- nih.govbenthamscience.comacs.orgtriazol-4-yl]acetic acid | ETₑ | 5.6 |

| [5-(benzylthio)-3-phenyl-1H- nih.govbenthamscience.comacs.orgtriazol-1-yl]acetic acid | ETₐ | 8.9 |

| [5-(benzylthio)-3-phenyl-1H- nih.govbenthamscience.comacs.orgtriazol-1-yl]acetic acid | ETₑ | >10 |

These studies demonstrate that the triazole scaffold can be systematically modified to probe the ligand-binding pockets of G-protein coupled receptors, providing valuable information about the molecular determinants of receptor-ligand interactions.

The inherent electronic properties of the triazole ring make it an attractive component in the design of fluorescent probes. When conjugated with fluorophores, the triazole moiety can modulate the photophysical properties of the resulting molecule in response to its environment or upon binding to a specific target.

While research specifically detailing fluorescent probes based on the this compound scaffold is limited, studies on related triazole-containing fluorophores illustrate the potential of this approach. For example, a benzoyl hydrazine (B178648) derivative incorporating a 1,2,4-triazole subunit was synthesized and characterized as an "off-on" type fluorescent probe selective for Fe³⁺ ions. internationaljournalssrg.org This probe exhibited a significant fluorescence enhancement in the presence of Fe³⁺. internationaljournalssrg.org

Another study reported the synthesis and photophysical characterization of aurone-derived 1,2,3-triazoles as potential fluorescent molecules for in vitro imaging. rsc.org These compounds demonstrated large Stokes shifts and increased fluorescence in protic environments, making them suitable for live-cell imaging. rsc.org

The design principles from these studies can be applied to the this compound scaffold. By attaching suitable fluorophores and recognition elements, it is conceivable to develop novel fluorescent probes for a variety of biological targets and analytes. The methyl group at the 2-position could be used to fine-tune the probe's solubility, cell permeability, and photophysical properties.

Reaction Mechanisms and Kinetic Studies of 2 Methyl 1h Triazol 5 One Based Processes

Detailed Mechanistic Investigations of Complex Synthetic Transformations

While specific mechanistic studies on 2-methyl-1H-triazol-5-one are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of the parent 1,2,4-triazol-5-one (B2904161) and its derivatives. The reactivity of the triazolone ring is central to its chemical transformations.

One of the well-studied reactions of the 1,2,4-triazol-5-one core is nitration . The nitration of 1,2,4-triazol-5-one (TO) in nitric-sulfuric acid mixtures has been investigated to understand the mechanism of N-nitro-1,2,4-triazol-5-one (NTO) production. The proposed mechanism involves the protonation of the triazolone ring, followed by the attack of the nitronium ion (NO₂⁺) researchgate.net. In the case of 4-phenyl-1,2,4-triazol-5-one, the nitration occurs in two stages: first on the para-position of the phenyl ring, which is more reactive, and subsequently on the 3rd position of the triazole cycle researchgate.net. This suggests that the presence and nature of substituents significantly influence the reaction pathway. For this compound, it can be inferred that nitration would likely occur on the triazole ring, though the specific position would be influenced by the directing effects of the methyl and carbonyl groups.

Another important aspect of triazolone chemistry is its involvement in cycloaddition reactions . While not directly involving this compound, studies on related triazole derivatives, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), reveal the mechanistic intricacies of forming the triazole ring itself. Density Functional Theory (DFT) studies have shown that the copper catalyst significantly lowers the activation barrier for the cycloaddition, making the reaction much faster and more regioselective compared to the uncatalyzed process mdpi.com.

The decomposition mechanisms of triazolone derivatives are also of significant interest, particularly for energetic materials like 3-nitro-1,2,4-triazol-5-one (NTO). Studies on the photolysis of NTO have shown that both direct photolysis and indirect photolysis via reactions with singlet oxygen and hydroxyl radicals contribute to its degradation. The major products of these reactions include ammonium (B1175870), nitrite, and nitrate (B79036) acs.org. Reactive molecular dynamics simulations of the shock-induced decomposition of NTO have identified that the initial steps involve the formation of clusters, followed by NO₂ elimination and cleavage of the heterocyclic ring mdpi.comnih.gov. These studies provide a framework for understanding the potential degradation pathways of other substituted triazolones.

Kinetic Analysis of Chemical Reactions Involving Triazolone Compounds

Kinetic analysis provides quantitative data on reaction rates, allowing for a deeper understanding of the factors that control chemical transformations. For triazolone compounds, kinetic studies have often focused on nitration and decomposition reactions.

In the context of photolytic degradation of 3-nitro-1,2,4-triazol-5-one (NTO), bimolecular reaction rate constants with singlet oxygen and hydroxyl radicals have been measured to be (1.95 ± 0.15) × 10⁶ M⁻¹s⁻¹ and (3.28 ± 0.23) × 10¹⁰ M⁻¹s⁻¹, respectively acs.org. The apparent quantum yield for the direct photolysis of NTO was observed to decrease with increasing pH acs.org.

The thermolysis of 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO) has also been the subject of kinetic investigations. Isoconversional methods have been employed to determine the activation energy of its thermal decomposition. The addition of catalysts, such as nanosize cobalt ferrite, and a reduction in particle size have been shown to decrease the thermal decomposition temperature, although the activation energy was observed to increase in the presence of the catalyst scispace.com.

The following table summarizes kinetic data for reactions involving triazolone compounds, providing a reference for understanding the reactivity of the triazolone core.

| Reaction | Compound | Rate Constant (k) | Conditions |

|---|---|---|---|

| Reaction with ¹O₂ | 3-Nitro-1,2,4-triazol-5-one | (1.95 ± 0.15) × 10⁶ M⁻¹s⁻¹ | Aqueous solution |

| Reaction with •OH | 3-Nitro-1,2,4-triazol-5-one | (3.28 ± 0.23) × 10¹⁰ M⁻¹s⁻¹ | Aqueous solution |

Transition State Characterization and Reaction Coordinate Mapping

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by characterizing the structures and energies of transition states and mapping the entire reaction coordinate. For triazolone-based processes, theoretical calculations have provided valuable insights that complement experimental findings.

In the context of cycloaddition reactions to form triazoles, DFT calculations have been used to explore the potential energy surface. For the CuAAC reaction, the calculations have identified the transition states for both the formation of the six-membered intermediate and the subsequent step leading to the final triazole product. These calculations have demonstrated the binuclear nature of the copper-catalyzed mechanism and explained the high regioselectivity of the reaction mdpi.com.